![molecular formula C15H18O3 B14275035 6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- CAS No. 169563-17-1](/img/structure/B14275035.png)
6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- is a complex organic compound characterized by its unique spiroacetal structure. This compound is part of a broader class of spiroacetals, which are known for their biological activity and presence in various natural products. The spiroacetal framework is often found in natural products with significant biological activities, such as antibiotics and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- typically involves the cyclization of keto diols. One efficient method includes the use of stereocontrolled routes to achieve the desired spiro configuration. The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study spiroacetal chemistry and its reactivity.
Biology: Its biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its structural similarity to other biologically active spiroacetals, it is investigated for potential therapeutic uses, including antibiotic and anticancer properties.
Wirkmechanismus
The mechanism of action of 6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- involves its interaction with specific molecular targets. The spiroacetal structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.5]decane: This compound shares a similar spiroacetal structure but lacks the additional oxygen atom at position 9.
8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane: This compound has a similar trioxaspiro framework but with a different substituent at the 8-position.
Uniqueness
6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- is unique due to its specific spiroacetal structure and the presence of the phenylethenyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
169563-17-1 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
8-(1-phenylethenyl)-6,7,10-trioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H18O3/c1-12(13-7-3-2-4-8-13)14-11-16-15(18-17-14)9-5-6-10-15/h2-4,7-8,14H,1,5-6,9-11H2 |
InChI-Schlüssel |
IOZWAIJLDQZLLK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1COC2(CCCC2)OO1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


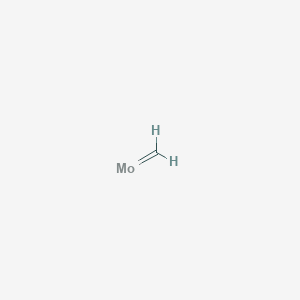
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide](/img/structure/B14274962.png)
![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)
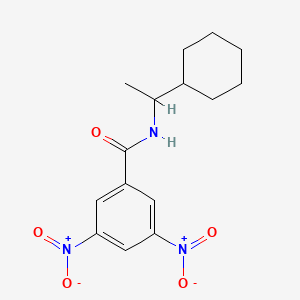

![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)

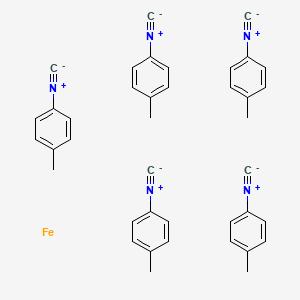
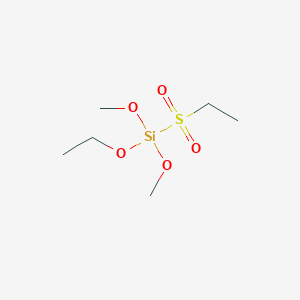
![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)

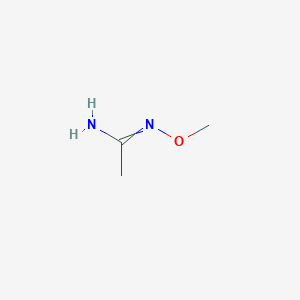
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
